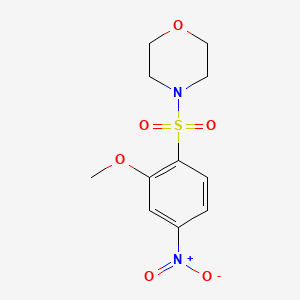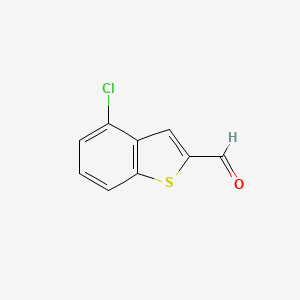
4-Chloro-1-benzothiophene-2-carbaldehyde
Vue d'ensemble
Description
4-Chloro-1-benzothiophene-2-carbaldehyde is a chemical compound with the CAS number 216575-43-8 . It has a molecular weight of 196.66 . The IUPAC name for this compound is 4-chloro-1-benzothiophene-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for 4-Chloro-1-benzothiophene-2-carbaldehyde is 1S/C9H5ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-1-benzothiophene-2-carbaldehyde is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Novel Drug Design
Research into novel drug compounds often involves the synthesis and evaluation of derivatives of existing chemical structures. 4-Chloro-1-benzothiophene-2-carbaldehyde serves as a precursor in the synthesis of various pharmacologically active compounds. For instance, derivatives of 4-chloro-1-benzothiophene have been investigated for their potential as benzodiazepine receptor agonists with significant anticonvulsant activity, without impairing learning and memory in experimental conditions (Faizi et al., 2017). Similarly, benzimidazole derivatives, incorporating the 4-chloro-1-benzothiophene moiety, have shown promise as corticotropin-releasing factor 1 (CRF1) receptor antagonists, potentially useful in stress-related disorders (Mochizuki et al., 2016).
Environmental Toxicology
Understanding the environmental impact and biotransformation of chlorinated aromatic compounds is essential for assessing ecological risk. Studies on species like the frog Rana pipiens have elucidated the metabolic pathways of chlorinated aromatics, including derivatives similar to 4-chloro-1-benzothiophene-2-carbaldehyde, revealing the formation of various hydroxylated metabolites (Safe et al., 1976).
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of therapeutic agents are critical for their efficacy and safety. Research into the benztropine analogs, structurally related to 4-chloro-1-benzothiophene-2-carbaldehyde, has provided insights into the dispositional factors affecting the behavioral profiles of these compounds, suggesting the influence of specific metabolic enzymes and transport mechanisms (Othman et al., 2007).
Antifungal Applications
Chemical derivatives of 4-chloro-1-benzothiophene have been evaluated for their antifungal properties, particularly against opportunistic fungal pathogens. Compounds with substitutions on the benzothiophene ring have shown improved activity against fungal species like C. albicans, C. neoformans, and A. fumigatus, demonstrating potential in treating fungal infections in immunocompromised patients (Boateng et al., 2011).
Bone Health and Regeneration
Benzothiophene and benzofuran derivatives, structurally related to 4-chloro-1-benzothiophene-2-carbaldehyde, have been identified as potential agents for stimulating bone formation and preventing bone loss. These compounds have been shown to upregulate bone morphogenetic protein-2 (BMP-2) expression, thereby enhancing bone quality and offering a therapeutic approach for conditions like osteoporosis (Guo et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKSTUZQSQFGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-benzothiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)
![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)
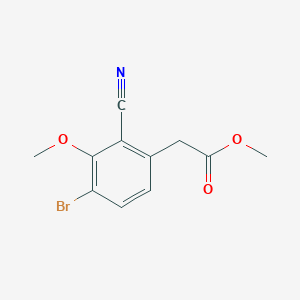
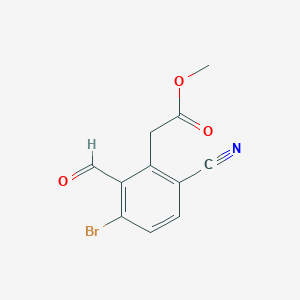
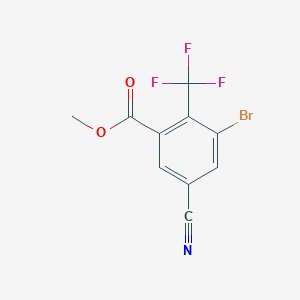
![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
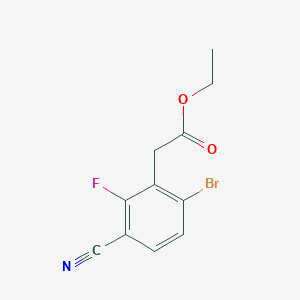
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)
